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Compound of Interest

Compound Name: 1,2-Dibromopyrene

Cat. No.: B15421560 Get Quote

Initial investigations reveal a notable lack of publicly available, experimentally validated crystal

structure data for 1,2-Dibromopyrene. Extensive searches of chemical and crystallographic

databases, including the Cambridge Structural Database (CSD), did not yield a crystallographic

information file (CIF) or peer-reviewed publication detailing the single-crystal X-ray diffraction

analysis of this specific isomer. This guide, therefore, presents a comparative framework

utilizing the well-characterized crystal structure of its isomer, 1,6-Dibromopyrene, as a

reference. This approach provides a clear protocol and data comparison that can be applied

once experimental data for 1,2-Dibromopyrene becomes available.

Comparative Crystallographic Data
To facilitate a future comparative analysis, the experimentally determined crystallographic data

for 1,6-Dibromopyrene is presented below. Once the crystal structure of 1,2-Dibromopyrene is

determined, its corresponding data can be populated in the adjacent column for a direct and

quantitative comparison.
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Parameter 1,2-Dibromopyrene 1,6-Dibromopyrene

Chemical Formula C₁₆H₈Br₂ C₁₆H₈Br₂

Formula Weight 360.05 360.05

Crystal System Data not available Monoclinic

Space Group Data not available P2₁/c

a (Å) Data not available 8.354(2)

b (Å) Data not available 15.131(3)

c (Å) Data not available 9.993(2)

α (°) Data not available 90

β (°) Data not available 100.91(3)

γ (°) Data not available 90

Volume (Å³) Data not available 1238.9(5)

Z Data not available 4

Calculated Density (g/cm³) Data not available 1.930

Absorption Coefficient (mm⁻¹) Data not available 7.471

F(000) Data not available 688

Crystal Size (mm³) Data not available 0.20 x 0.15 x 0.10

Theta range for data collection

(°)
Data not available 2.36 to 27.50

Reflections collected Data not available 8932

Independent reflections Data not available 2841 [R(int) = 0.045]

Final R indices [I>2sigma(I)] Data not available R1 = 0.038, wR2 = 0.095

R indices (all data) Data not available R1 = 0.055, wR2 = 0.103
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The following section outlines the detailed methodology for the key experiments required to

determine and validate the crystal structure of a compound like 1,2-Dibromopyrene.

Synthesis and Recrystallization of 1,6-Dibromopyrene
The synthesis of 1,6-dibromopyrene and its isomer 1,8-dibromopyrene has been documented.

[1] A common method involves the direct bromination of pyrene.[1]

Procedure:

Pyrene is dissolved in a suitable solvent such as carbon tetrachloride.

A solution of bromine in the same solvent is added dropwise to the pyrene solution under an

inert atmosphere.

The reaction mixture is stirred for an extended period, leading to the formation of a mixture of

dibrominated isomers.

The resulting precipitate, containing a mixture of 1,6- and 1,8-dibromopyrene, is collected by

filtration.

Separation of the isomers is achieved through fractional crystallization, often using toluene

as the solvent. The less soluble 1,6-dibromopyrene crystallizes first as needle-like structures.

[1]

For single-crystal X-ray diffraction, high-purity crystals are essential. This is typically achieved

by slow recrystallization of the purified compound from a suitable solvent system.

Single-Crystal X-ray Diffraction
1. Crystal Mounting: A suitable single crystal of the compound is selected under a microscope.

The crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent

degradation from the X-ray beam and the low temperatures used for data collection.

2. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray

source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction

images are collected as the crystal is rotated through a range of angles.
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3. Data Reduction and Structure Solution: The collected diffraction data is processed to

determine the unit cell dimensions, space group, and integrated intensities of the reflections.

The structure is then solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data

using least-squares methods. This process optimizes the atomic coordinates, thermal

parameters, and other structural parameters to achieve the best possible agreement between

the calculated and observed diffraction patterns.

5. Validation: The final refined crystal structure is validated using various crystallographic

checks to ensure its quality and accuracy. The results are typically presented in a standard

format, including the crystallographic data table shown above, and deposited in a

crystallographic database as a CIF file.

Experimental Workflow
The following diagram illustrates the general workflow for the experimental validation of a

crystal structure.
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Experimental workflow for crystal structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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